Fmoc-Asn-Pro-Val-PABC-PNP
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Overview
Description
Fmoc-Asn-Pro-Val-PABC-PNP is a compound used as an effective linker in antibody-drug conjugates (ADCs). It is composed of three amino acids: asparagine, proline, and valine, linked to a para-aminobenzyloxycarbonyl (PABC) group and a p-nitrophenyl (PNP) ester. This compound plays a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, enhancing the therapeutic index of ADCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn-Pro-Val-PABC-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:
Fmoc Protection: The amino acids asparagine, proline, and valine are protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Peptide Bond Formation: The protected amino acids are sequentially coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
PABC Linkage: The peptide is then linked to the PABC group through a carbamate bond.
PNP Ester Formation: Finally, the PABC-linked peptide is reacted with p-nitrophenyl chloroformate to form the PNP ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the peptide coupling and protection steps.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Quality Control: Rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn-Pro-Val-PABC-PNP undergoes various chemical reactions, including:
Hydrolysis: The PNP ester can be hydrolyzed under basic conditions to release the active drug.
Cleavage: The peptide bonds can be cleaved by proteases, releasing the cytotoxic payload inside target cells
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or other strong bases are commonly used to hydrolyze the PNP ester.
Cleavage: Proteases such as cathepsin B are used to cleave the peptide bonds under physiological conditions
Major Products Formed
Hydrolysis: The hydrolysis of the PNP ester results in the release of p-nitrophenol and the active drug.
Cleavage: The cleavage of peptide bonds releases the cytotoxic drug, which can then exert its therapeutic effects
Scientific Research Applications
Fmoc-Asn-Pro-Val-PABC-PNP has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Studied for its role in the selective targeting of cancer cells.
Medicine: Employed in the development of novel cancer therapies.
Industry: Utilized in the production of ADCs for clinical use
Mechanism of Action
The mechanism of action of Fmoc-Asn-Pro-Val-PABC-PNP involves:
Targeting: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage: The peptide linker is cleaved by intracellular proteases, releasing the cytotoxic drug.
Cytotoxicity: The released drug induces cell death by disrupting cellular processes
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Ala-PAB-PNP: Another ADC linker with a similar structure but different amino acid sequence.
Fmoc-Val-Cit-PABC-PNP: A linker that is cleaved by cathepsin B, commonly used in ADCs
Uniqueness
Fmoc-Asn-Pro-Val-PABC-PNP is unique due to its specific amino acid sequence, which provides distinct cleavage properties and stability. This makes it particularly effective in certain ADC applications, offering improved targeting and reduced off-target effects .
Properties
Molecular Formula |
C43H44N6O11 |
---|---|
Molecular Weight |
820.8 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C43H44N6O11/c1-25(2)38(40(52)45-27-15-13-26(14-16-27)23-59-43(55)60-29-19-17-28(18-20-29)49(56)57)47-39(51)36-12-7-21-48(36)41(53)35(22-37(44)50)46-42(54)58-24-34-32-10-5-3-8-30(32)31-9-4-6-11-33(31)34/h3-6,8-11,13-20,25,34-36,38H,7,12,21-24H2,1-2H3,(H2,44,50)(H,45,52)(H,46,54)(H,47,51)/t35-,36-,38-/m0/s1 |
InChI Key |
DPLPVEZINJBMHS-LYDQXETESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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